Creatine riboside
Overview
Description
Creatine riboside is a metabolite identified in various biological contexts, particularly in cancer research. It is a compound formed by the combination of creatine and ribose. This compound has been associated with metabolic processes in cancer cells and has potential implications as a biomarker for certain types of cancer .
Mechanism of Action
Target of Action
Creatine riboside (CR) primarily targets the creatine kinase enzyme, which is found in various tissues, including the skeletal muscle, heart, and brain . This enzyme plays a crucial role in energy metabolism by catalyzing the reversible transfer of a phosphoryl group from ATP to creatine .
Mode of Action
In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate. This reaction is catalyzed by creatine kinase, resulting in phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate to convert it back to ATP, an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Biochemical Pathways
This compound is involved in the creatine kinase–phosphocreatine circuit , also known as the phosphocreatine shuttle . This system mediates the stoichiometric (1:1) transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine, which is then used by creatine kinase to maintain high local ATP:ADP ratios .
Pharmacokinetics
It is known that intracellular creatine can be enzymatically phosphorylated to phosphocreatine or spontaneously and passively cyclized to creatinine and excreted .
Result of Action
The action of this compound results in the production of phosphocreatine, a major energy storage form in the body . This supports rapid cell proliferation, driving aggressive tumor growth . Moreover, CR high cancer cells were found to be auxotrophic for arginine, revealing a metabolic vulnerability that may be therapeutically exploited .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, dysregulation of the mitochondrial urea cycle and a nucleotide imbalance were associated with high CR levels and indicators of a poor prognosis . This metabolic phenotype was associated with reduced immune infiltration .
Biochemical Analysis
Biochemical Properties
Creatine riboside plays a crucial role in biochemical reactions, particularly in cancer cell metabolism. It interacts with several enzymes and proteins, including those involved in the mitochondrial urea cycle and nucleotide metabolism . The dysregulation of these pathways leads to high levels of this compound, which is associated with poor prognosis in cancer patients . Additionally, this compound is linked to arginine auxotrophy in cancer cells, revealing a metabolic vulnerability that can be targeted therapeutically .
Cellular Effects
This compound influences various cellular processes, particularly in cancer cells. It supports rapid cancer cell proliferation and aggressive tumor growth by promoting a metabolic phenotype characterized by reduced immune infiltration . This metabolite also affects cell signaling pathways and gene expression, contributing to the reprogramming of cancer cell metabolism . The presence of this compound in high levels is indicative of a poor prognosis and is associated with reduced immune response in the tumor microenvironment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules involved in energy metabolism and nucleotide synthesis . It is a product of high creatine levels within tumor cells and the characteristic high phosphate flux of cancer cells . The increased mutagenicity of creatine and ribose pyrolysis products in cooked foods suggests a functional role of this compound in tumorigenesis . This metabolite’s interactions with enzymes and proteins lead to changes in gene expression and metabolic pathways that support cancer cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that high levels of this compound are associated with aggressive cancer growth and poor prognosis . The stability and degradation of this compound in vitro and in vivo studies indicate its potential as a biomarker for cancer diagnosis and prognosis . Long-term effects on cellular function include sustained cancer cell proliferation and reduced immune response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with increased cancer cell proliferation and tumor growth . Threshold effects observed in these studies indicate that even low levels of this compound can significantly impact cancer cell metabolism and survival . Toxic or adverse effects at high doses include potential mutagenicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mitochondrial urea cycle and nucleotide metabolism . It interacts with enzymes such as creatine kinase and proteins involved in energy metabolism . The presence of this compound in high levels is indicative of dysregulated metabolic flux and altered metabolite levels in cancer cells . This metabolite’s role in these pathways highlights its significance in cancer cell metabolism and potential as a therapeutic target .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . This metabolite’s localization and accumulation within cells are influenced by its interactions with these transporters and proteins . The distribution of this compound in cancer cells supports its role in promoting aggressive tumor growth and poor prognosis .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria and cytoplasm of cancer cells . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The presence of this compound in these subcellular locations supports its role in energy metabolism and nucleotide synthesis, contributing to cancer cell survival and proliferation .
Preparation Methods
Creatine riboside can be synthesized through a relatively straightforward chemical reaction. The compound can be formed by mixing creatine with ribose in the presence of ammonium bicarbonate and heating the mixture at 80°C for 10 minutes This method yields this compound in modestly high quantities
Chemical Reactions Analysis
Creatine riboside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
Scientific Research Applications
Creatine riboside has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been identified as a potential biomarker for lung and liver cancer . Its presence in urine and plasma can be used to assess the risk and prognosis of these cancers . Additionally, this compound has been studied for its role in metabolic processes within cancer cells, providing insights into the metabolic dependencies of these cells . This compound’s unique properties make it a valuable tool for understanding cancer metabolism and developing targeted therapies.
Comparison with Similar Compounds
Creatine riboside is unique compared to other similar compounds due to its specific formation from creatine and ribose. Similar compounds include nicotinamide riboside and nicotinamide mononucleotide, both of which are involved in NAD+ metabolism and have been studied for their potential anti-aging and therapeutic effects . While these compounds share some structural similarities, this compound’s role in cancer metabolism and its potential as a biomarker set it apart from these other compounds.
Properties
IUPAC Name |
2-[[(E)-N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJFEKXALPJEGN-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312105 | |
Record name | β-D-Ribofuranosylcreatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616693-92-5 | |
Record name | β-D-Ribofuranosylcreatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Ribofuranosylcreatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Creatine riboside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240254 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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